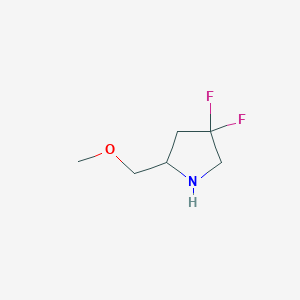

4,4-Difluoro-2-(methoxymethyl)pyrrolidine

Description

BenchChem offers high-quality 4,4-Difluoro-2-(methoxymethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-2-(methoxymethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluoro-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFGMIORECLFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: (S)-4,4-difluoro-2-(methoxymethyl)pyrrolidine

Executive Summary

This technical guide details the synthesis of (S)-4,4-difluoro-2-(methoxymethyl)pyrrolidine , a high-value fluorinated scaffold used in medicinal chemistry to modulate pKa, improve metabolic stability (blocking C-4 oxidation), and alter ring conformation via the gauche effect.

The protocol outlined below prioritizes safety , scalability , and enantiomeric retention . It utilizes trans-4-hydroxy-L-proline as the chiral pool starting material, avoiding expensive asymmetric catalysis. The critical gem-difluorination step utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) as a more thermally stable alternative to DAST, though DAST protocols are referenced for context.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sensitive fluorine atoms on the oxidized ring before generating the primary alcohol, preventing potential side reactions during the oxidation step.

Strategic Disconnections

-

C-O Bond Formation: The methoxymethyl ether is installed via Williamson ether synthesis on the corresponding alcohol.

-

Reductive Transformation: The alcohol is derived from the methyl ester after fluorination to avoid handling volatile fluorinated aldehydes.

-

C-F Bond Formation: The gem-difluoro motif is generated via deoxyfluorination of the 4-ketoproline derivative.

-

Chiral Pool Origin: The stereocenter at C-2 is derived directly from trans-4-hydroxy-L-proline.

Caption: Retrosynthetic pathway utilizing the chiral pool strategy to ensure enantiopurity.

Part 2: Critical Safety & Reagents

| Reagent | Hazard Class | Handling Protocol |

| Deoxo-Fluor / DAST | Corrosive, Water Reactive | CRITICAL: Reacts violently with water to release HF. Use only in anhydrous solvents (DCM/THF). Quench at low temperature (-78°C or 0°C) into saturated NaHCO₃. Do not heat neat reagent above 50°C. |

| Sodium Hydride (NaH) | Flammable Solid | Pyrophoric. Wash oil-dispersed NaH with hexane only if necessary; otherwise, use dispersion to minimize fire risk. Quench excess with isopropanol before water. |

| Methyl Iodide (MeI) | Carcinogen, Acute Toxin | Alkylating agent. Use in a well-ventilated fume hood. Destroys DNA. Decontaminate glassware with 10% NaOH. |

| LiBH₄ / NaBH₄ | Water Reactive | Releases hydrogen gas. Ensure adequate venting. |

Part 3: Step-by-Step Synthesis Protocol

Stage 1: Scaffold Preparation

Objective: Convert trans-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline methyl ester.

-

Protection & Esterification:

-

Suspend trans-4-hydroxy-L-proline (1.0 eq) in Methanol.

-

Add SOCl₂ (1.2 eq) dropwise at 0°C (Exothermic). Reflux for 2h. Concentrate to yield the methyl ester HCl salt.

-

Resuspend in DCM.[1][2][3] Add Et₃N (2.5 eq) and Boc₂O (1.1 eq). Stir at RT for 12h.[2][4]

-

Result:N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

-

Swern Oxidation:

-

To a solution of Oxalyl Chloride (1.2 eq) in dry DCM at -78°C, add DMSO (2.4 eq) dropwise. Stir 15 min.

-

Add the N-Boc-hydroxyproline ester (1.0 eq) in DCM dropwise.[5] Stir 1h at -78°C.

-

Add Et₃N (5.0 eq) and warm to RT.

-

Purification: Aqueous workup (1M HCl, NaHCO₃, Brine). Flash chromatography (Hex/EtOAc) if necessary.

-

Yield Target: >90%.

-

Stage 2: Deoxyfluorination (The Critical Step)

Objective: Install the gem-difluoro group using Deoxo-Fluor.

-

Substrate: N-Boc-4-oxo-L-proline methyl ester.

-

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) - 1.5 to 2.0 eq.

-

Solvent: Anhydrous DCM.[5]

Protocol:

-

Charge an oven-dried flask with the ketone substrate (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen.

-

Cool to 0°C . (Note: DAST requires -78°C; Deoxo-Fluor is stable enough for 0°C addition, but cooling controls the exotherm).

-

Add Deoxo-Fluor (1.5 eq) dropwise via syringe.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

-

Monitor: TLC or LCMS. The ketone carbonyl signal should disappear.

-

-

Quench (CRITICAL): Cool back to 0°C. Slowly add the reaction mixture into a rapidly stirring saturated aqueous NaHCO₃ solution. Do not add water to the reaction.

-

Why: Adding the reaction to bicarbonate neutralizes the HF immediately as it forms.

-

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

-

Product:N-Boc-4,4-difluoro-L-proline methyl ester.[7]

-

Stage 3: Side-Chain Construction

Objective: Reduce the ester to an alcohol and methylate it.

Step 3A: Reduction

-

Dissolve the difluoro ester (1.0 eq) in anhydrous THF.

-

Add LiBH₄ (2.0 eq) (2M in THF) dropwise at 0°C.

-

Stir at RT for 4–6 hours.

-

Quench with sat. NH₄Cl (gas evolution). Extract with EtOAc.

-

Product: (S)-N-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine (CAS: 215918-21-1).

Step 3B: O-Methylation

-

Dissolve the alcohol (1.0 eq) in anhydrous THF (or DMF for faster rate). Cool to 0°C .[4]

-

Add NaH (60% dispersion, 1.2 eq). Stir 30 min until H₂ evolution ceases.

-

Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Stir at 0°C to RT for 2–4 hours.

-

Control: Keep temperature low to prevent elimination of HF, although the 4,4-difluoro system is relatively stable compared to monofluorides.

-

-

Quench with water.[5] Extract with Et₂O or EtOAc.

-

Product: (S)-N-Boc-4,4-difluoro-2-(methoxymethyl)pyrrolidine.

Stage 4: Final Deprotection

Objective: Isolate the final salt.

-

Dissolve the methylated intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5-10 eq).

-

Stir at RT for 2 hours. A white precipitate should form.[4]

-

Concentrate in vacuo or filter the solid.[6]

-

Triturate with Et₂O to remove non-polar impurities.

-

Final Product: (S)-4,4-difluoro-2-(methoxymethyl)pyrrolidine hydrochloride.

Part 4: Process Workflow Diagram

Caption: Sequential workflow for the transformation of the oxidized proline scaffold.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Fluorination | Moisture in solvent/reagent | Distill DCM over CaH₂. Use fresh Deoxo-Fluor bottle. Ensure N₂ atmosphere. |

| Black Tar in Fluorination | Temperature too high | Maintain 0°C during addition. Do not exceed RT during reaction. |

| Elimination (Enamine formation) | Basic workup too harsh or high temp | Quench into cold NaHCO₃. Avoid strong bases during workup. |

| Incomplete Methylation | NaH quality poor | Use fresh NaH. Add catalytic TBAI (Tetrabutylammonium iodide) to accelerate SN2. |

| Racemization | High temp during oxidation or base | Keep Swern oxidation strictly at -78°C. Avoid warming NaH reaction above RT. |

References

-

BenchChem. "Synthesis of (S)-3-(Difluoromethyl)pyrrolidine." Technical Support Center. Accessed March 2026. Link

-

Organic Syntheses. "Fluorination of Carbonyl Compounds with Deoxo-Fluor." Org.[6][8] Synth. 2002, 79, 67. Link

-

Sigma-Aldrich. "(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Product Sheet." Merck KGaA. Link

-

PubChem. "N-Boc-4,4-difluoro-L-proline methyl ester Compound Summary." National Library of Medicine. Link

-

ResearchGate. "Deoxyfluorination of prolinol with DAST." ResearchGate Publication Database. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Boc-4,4-difluoro-L-proline methyl ester | C11H17F2NO4 | CID 11129200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

Structural and Conformational Analysis of (R)-4,4-Difluoro-2-(methoxymethyl)pyrrolidine: A Technical Guide for Advanced Scaffold Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern medicinal chemistry and asymmetric organocatalysis, the pyrrolidine ring is a privileged scaffold. However, the introduction of specific stereocenters and electron-withdrawing groups can radically alter its physicochemical behavior. (R)-4,4-difluoro-2-(methoxymethyl)pyrrolidine represents a highly specialized chiral building block. It combines the steric and hydrogen-bonding capabilities of a C2-methoxymethyl directing group with the profound stereoelectronic tuning of a C4-gem-difluoro moiety.

As an application scientist, I approach this molecule not merely as a chemical structure, but as a tunable system. The addition of the difluoro group is not a passive structural change; it actively dictates the molecule's basicity, lipophilicity, and three-dimensional conformation through predictable stereoelectronic forces [1]. This whitepaper deconstructs the causality behind these properties and provides self-validating protocols for structural elucidation.

Stereoelectronic Causality: Why Fluorinate?

The strategic placement of a gem-difluoro group at the C4 position of a 2-substituted pyrrolidine is driven by two primary mechanistic goals: pKa modulation and conformational locking [2].

pKa Modulation and Lipophilicity

The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the pyrrolidine nitrogen, significantly destabilizing its protonated conjugate acid form. Consequently, the pKa drops by approximately 3 to 4 units compared to the non-fluorinated parent structure. This reduction in basicity enhances membrane permeability and increases the metabolic stability of the compound against oxidative degradation (e.g., by cytochrome P450 enzymes) [3].

The Gauche Effect and Conformational Locking

Pyrrolidine rings are inherently flexible, rapidly interconverting between various envelope and half-chair conformations. However, the introduction of the C-F bonds introduces a stereoelectronic phenomenon known as the gauche effect. The highly polarized C-F bonds prefer to align gauche (at an ~60° dihedral angle) to the electronegative nitrogen atom or its lone pair. This hyperconjugative stabilization locks the pyrrolidine ring into a specific pucker (typically an exo or endo envelope), pre-organizing the 2-methoxymethyl group into an optimal spatial orientation for target binding or catalytic transition-state discrimination [1].

Caption: Stereoelectronic impacts of the 4,4-difluoro substitution on pyrrolidine properties.

Quantitative Property Comparison

To highlight the impact of these substitutions, the table below summarizes the physicochemical shifts induced by the sequential modification of the pyrrolidine core.

| Compound Scaffold | Predicted pKa (Amine) | Estimated LogP | Ring Flexibility | Primary Application |

| Pyrrolidine | ~11.3 | 0.46 | High (Rapid interconversion) | Generic building block |

| (R)-2-(methoxymethyl)pyrrolidine | ~10.1 | 0.85 | Moderate | Chiral auxiliary / Organocatalyst |

| (R)-4,4-difluoro-2-(methoxymethyl)pyrrolidine | ~7.2 - 7.8 | 1.60 | Low (Locked via gauche effect) | Advanced Pharmacophore / Ligand |

(Note: Values are extrapolated from established experimental datasets of structurally homologous fluorinated pyrrolidines [2][4].)

Self-Validating Experimental Protocols for Structural Elucidation

To confidently utilize (R)-4,4-difluoro-2-(methoxymethyl)pyrrolidine, researchers must validate its 3D conformation. The following protocols are designed as self-validating systems: the output of the NMR analysis must logically align with the solid-state X-ray data.

Protocol 1: Multi-Nuclear and 2D NMR Conformational Mapping

Standard 1H NMR is insufficient for fluorinated heterocycles due to complex J-coupling between protons and fluorines. We utilize Heteronuclear Overhauser Effect Spectroscopy (HOESY) to prove spatial proximity.

Objective: Determine the specific ring pucker by mapping the through-space distance between the C2-methoxymethyl protons and the C4-fluorine atoms.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3. Causality: Non-polar solvents prevent disruption of internal hydrogen bonding, preserving the native conformation.

-

1D Baseline Acquisition: Acquire high-resolution 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra. Ensure 19F spectra are acquired with and without 1H decoupling to measure ^2J_HF and ^3J_HF coupling constants.

-

19F-1H HOESY Setup: Configure a 2D HOESY experiment. Set the mixing time (d8) to 300-500 ms. Causality: The heteronuclear cross-relaxation rate is slower than homonuclear NOE; a longer mixing time is required to observe the transfer of magnetization between the 19F and 1H nuclei.

-

Data Interpretation: Analyze the cross-peaks. A strong cross-peak between the axial fluorine at C4 and the methine proton at C2 indicates a specific endo or exo envelope pucker. The absence of a cross-peak validates the alternative conformation.

Protocol 2: Solid-State Validation via Single-Crystal X-Ray Diffraction (SC-XRD)

The free base of this compound is typically a viscous oil at room temperature, making direct SC-XRD impossible. We must force crystallization via salt formation.

Objective: Obtain an unambiguous 3D spatial map of the molecular lattice.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the free base in diethyl ether. Slowly add 1.1 equivalents of anhydrous ethereal HCl or p-toluenesulfonic acid. Causality: Protonating the amine creates a highly polar salt that readily forms a crystalline lattice, overcoming the low melting point of the free base [2].

-

Recrystallization: Isolate the precipitate and dissolve it in a minimal amount of hot isopropanol. Allow the solution to cool to room temperature slowly, then transfer to a 4°C environment for 48 hours. Causality: Slow cooling minimizes crystal defects and promotes the growth of single, diffraction-quality crystals.

-

Diffraction & Refinement: Mount a suitable single crystal on a diffractometer. Solve the structure using direct methods. Pay specific attention to the torsional angles around the C-F bonds to confirm the gauche alignment relative to the protonated nitrogen.

Caption: Workflow for elucidating the 3D conformation of fluorinated pyrrolidines.

Applications in Drug Development

The structural rigidity and tuned pKa of (R)-4,4-difluoro-2-(methoxymethyl)pyrrolidine make it an exceptional candidate for integration into complex active pharmaceutical ingredients (APIs).

For example, in the development of Fibroblast Activation Protein (FAP) inhibitors—which are heavily investigated for radiotheranostic cancer imaging—the substitution of standard pyrrolidines with fluorinated analogs has been shown to drastically improve target selectivity and residence time [2][3]. The difluoro group prevents metabolic oxidation of the pyrrolidine ring, while the precisely angled methoxymethyl group can act as a hydrogen bond acceptor within the enzymatic binding pocket, drastically lowering the dissociation constant (

By treating this molecule not just as a static structure, but as a dynamic system governed by stereoelectronic rules, researchers can leverage its unique conformational landscape to design highly potent, selective, and metabolically stable therapeutics.

References

-

Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP): Discovery of Highly Potent, Selective Compounds with Prolonged Residence Times and Promising Radiotheranostic Potential Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging Source: National Center for Biotechnology Information (PMC) URL: [Link]

Physicochemical Properties of Difluorinated Pyrrolidine Derivatives: A Technical Guide for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold. However, the unadorned pyrrolidine often presents liabilities, including high basicity (leading to hERG toxicity or poor membrane permeability) and susceptibility to cytochrome P450-mediated metabolic oxidation. As a Senior Application Scientist, I have observed firsthand how the strategic introduction of a gem-difluoro motif—specifically at the C3 or C4 position—can rescue a failing lead compound.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of difluorinated pyrrolidine derivatives. By examining the causality behind their altered pKa, lipophilicity, and conformational rigidity, and by detailing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to rationally optimize pharmacokinetic and pharmacodynamic (PK/PD) profiles.

The Strategic Imperative of Fluorination: Causality & Stereoelectronics

The substitution of hydrogen atoms with fluorine in a saturated heterocycle is never a passive structural change; it is a profound stereoelectronic intervention. The causality behind the altered behavior of difluorinated pyrrolidines stems from two primary forces:

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element. A gem-difluoro group exerts a powerful inductive pull (

-electron withdrawal) through the carbon skeleton. This directly depletes electron density from the adjacent amine nitrogen, profoundly altering its protonation state at physiological pH [1]. -

The Gauche Effect: The highly polarized C–F bonds create strong local dipoles. To minimize electrostatic repulsion and maximize hyperconjugation (e.g.,

interactions), the pyrrolidine ring is forced into specific puckered conformations (typically the envelope or twist forms). This restricts the conformational flexibility of the ring, effectively pre-organizing the molecule into a bioactive geometry.

Caption: Causality network of gem-difluorination on pyrrolidine physicochemical properties.

Physicochemical Profiling: Basicity and Lipophilicity

Basicity (pKa) Modulation

The basicity of the pyrrolidine nitrogen is a critical parameter influencing receptor binding, solubility, and membrane permeability. Unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.3, meaning it is nearly 100% protonated at physiological pH (7.4).

Introducing a single fluorine atom at the C3 position drops the pKa to ~9.4. However, the introduction of a gem-difluoro group at the C3 position (3,3-difluoropyrrolidine) drastically reduces the pKa to approximately 7.5 [1, 2]. The Causality: The additive inductive effect of two fluorine atoms stabilizes the free base form relative to the conjugate acid. At pH 7.4, a pKa of 7.5 means the compound exists in a near 50:50 equilibrium between its ionized and neutral states. This delicate balance dramatically enhances passive membrane permeability while maintaining enough solubility for oral bioavailability.

Lipophilicity (LogP/LogD)

While fluorine is generally considered lipophilic, its effect on saturated heterocycles is non-linear. Monofluorination often decreases overall lipophilicity due to the introduction of a strong dipole that interacts favorably with water. However, gem-difluorination typically restores or slightly increases the LogP compared to the parent compound[3].

Table 1: Physicochemical Properties of Pyrrolidine vs. Fluorinated Derivatives

| Compound | pKa (Water) | LogP (Experimental) | Structural Causality / Impact |

| Pyrrolidine | 11.3 | 0.46 | High basicity; poor passive permeability. |

| 3-Fluoropyrrolidine | ~9.4 - 9.6 | 0.60 | Moderate basicity reduction via inductive effect. |

| 3,3-Difluoropyrrolidine | ~7.5 | 0.94 | Drastic basicity drop; optimal physiological ionization. |

Self-Validating Experimental Protocols

To ensure scientific integrity, physicochemical properties must be measured using robust, self-validating systems. Below are field-proven protocols designed to eliminate common analytical artifacts.

Protocol 1: Multiplexed pKa Determination via F NMR-Coupled Titration

Standard potentiometric titrations often fail for highly lipophilic or poorly soluble fluorinated derivatives. Coupling titration with

Causality of the Method: The chemical shift of the fluorine atoms is highly sensitive to the protonation state of the adjacent nitrogen due to through-bond inductive effects. Plotting the

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of the difluorinated pyrrolidine in 0.5 mL of a D

O/H -

Internal Standard: Add a trace amount of trifluoroacetic acid (TFA) as an internal

F chemical shift reference (-76.55 ppm). -

Titration Setup: Equip an NMR tube with a micro-pH electrode. Begin at pH 2.0 (adjusted using 0.1 M DCl).

-

Data Acquisition: Acquire a

F NMR spectrum. Gradually increase the pH in 0.5-unit increments using 0.1 M NaOD, recording a spectrum at each step until pH 12.0 is reached. -

Validation & Calculation: Plot the observed chemical shift (

) versus pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa.

Protocol 2: Conformer-Specific Lipophilicity ( ) Measurement

Macroscopic LogP is merely a weighted average of the lipophilicities of individual conformers. In drug discovery, understanding the lipophilicity of the specific bioactive conformer (

Causality of the Method: By utilizing 1,1-dideuteriooctanol, we suppress the solvent's proton signals, allowing for clean phase separation.

Caption: Workflow for measuring conformer-specific lipophilicity using 19F NMR.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate HPLC-grade water and 1,1-dideuteriooctanol by stirring them together for 24 hours at 25°C.

-

Partitioning: Dissolve the difluorinated compound in the mutually saturated water phase (1 mM concentration). Add an equal volume of the saturated octanol phase.

-

Equilibration: Shake the biphasic system vigorously for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

-

NMR Analysis: Carefully extract aliquots from both the aqueous and octanol layers. Acquire quantitative

F NMR spectra for both phases using a long relaxation delay ( -

Integration: Integrate the distinct

F signals corresponding to the specific conformers (e.g., envelope vs. twist). The ratio of the integrals between the octanol and water phases yields the conformer-specific partition coefficient (

Impact on Drug Discovery: Case Studies

The physicochemical tuning provided by difluorinated pyrrolidines has led to breakthroughs in several therapeutic areas:

-

Fibroblast Activation Protein (FAP) Inhibitors: In the development of "KetoFAPI" radiotheranostics, replacing a standard pyrrolidine with a difluorinated pyrrolidine ring preserved FAP potency while drastically enhancing selectivity over off-target prolyl endopeptidases (PREP). The difluorination also resulted in prolonged target residence times, likely due to the conformational locking of the pyrrolidine ring optimizing the trajectory of the covalent warhead [4].

-

Azanucleosides for Antiviral Therapy: The synthesis of 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides utilizes difluorinated pyrrolidines as core scaffolds. The high strength of the C–F bond (~116 kcal/mol) at the 3-position renders the ring highly resistant to metabolic oxidation, significantly extending the plasma half-life of these antiviral candidates.

Conclusion

The transition from a standard pyrrolidine to a difluorinated derivative is a masterclass in rational drug design. By understanding the causality behind inductive electron withdrawal and stereoelectronic gauche effects, scientists can precisely dial in the pKa, optimize conformer-specific lipophilicity, and block metabolic liabilities. As analytical techniques like

References

-

Kulesza, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. MDPI - Molecules (2023). Available at: [Link]

-

Linclau, B., et al. Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition (2022). Available at:[Link]

-

Bauer, R. A., et al. Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP): Discovery of Highly Potent, Selective Compounds. Journal of Medicinal Chemistry, ACS Publications (2025). Available at: [Link]

1H and 19F NMR characterization of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Leveraging the unique and powerful capabilities of both proton (¹H) and fluorine-19 (¹⁹F) NMR, this document outlines the theoretical principles, experimental considerations, and detailed spectral interpretation required for unambiguous structural elucidation. We delve into the causal factors governing chemical shifts, multiplicity patterns, and through-bond scalar couplings (J-couplings), with a particular focus on the complexities introduced by the geminal difluoro group and the stereocenter at the C2 position. This guide is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to characterize complex fluorinated molecules.

Introduction: The Significance of Fluorinated Pyrrolidines and NMR

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. The strategic incorporation of fluorine atoms into such scaffolds can profoundly and beneficially modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoro substitution pattern, in particular, offers a way to introduce a polar C-F₂ group while blocking a potential site of metabolic oxidation without creating a new stereocenter at the C4 position.

Given the subtle yet critical structural and conformational nuances of these molecules, high-resolution NMR spectroscopy stands as the definitive analytical tool for their characterization. While ¹H NMR provides a foundational map of the proton environment, ¹⁹F NMR offers an exquisitely sensitive and direct probe into the electronic environment of the fluorine nuclei.[1][2][3] The combination of these two techniques provides a multi-dimensional dataset that is essential for confirming identity, purity, and conformation.

Theoretical Underpinnings of the NMR Spectra

The NMR characterization of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine is a non-trivial exercise due to the interplay of several structural features. The presence of a stereocenter at C2 renders the geminal fluorine atoms at C4, as well as the geminal protons on C3 and C5, diastereotopic. This has profound consequences for the appearance of both the ¹H and ¹⁹F spectra.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for each unique proton environment. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, and the more distant but influential fluorine atoms, will deshield nearby protons, shifting their resonances downfield.

-

H2 (C2-H): This proton is attached to the stereocenter and is adjacent to both the ring nitrogen and the methoxymethyl substituent. It is expected to appear as a complex multiplet due to couplings with the two diastereotopic protons at C3.

-

H3 (C3-H₂): These two protons are diastereotopic due to the adjacent C2 stereocenter. They will have different chemical shifts and will couple to each other (geminal coupling, ²JHH), to H2 (vicinal coupling, ³JHH), and, crucially, to the two fluorine atoms at C4 (vicinal coupling, ³JHF). This will result in two complex multiplets, often appearing as a doublet of doublets of triplets (ddt) or more complex patterns.

-

H5 (C5-H₂): Similar to the C3 protons, the two protons at C5 are also diastereotopic. They will have distinct chemical shifts, couple to each other (²JHH), and couple to the fluorine atoms at C4 (geminal coupling, ²JHF). They will appear as two separate complex multiplets. The geminal H-F coupling (²JHF) is typically large, in the range of 40-60 Hz.[4]

-

CH₂-O (Methoxymethyl Protons): These protons are adjacent to an oxygen atom and the chiral C2 center, making them diastereotopic as well. They will likely appear as two distinct signals, possibly as a pair of doublets (an AB quartet) if their chemical shift difference is small, further split by coupling to H2.

-

O-CH₃ (Methoxymethyl Protons): These three protons are equivalent and will appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.

-

N-H: This proton will appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity.[1][3] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the local electronic environment.[1][5][6]

-

Diastereotopic Fluorines (C4-F₂): The C2 stereocenter renders the two fluorine atoms at C4 magnetically non-equivalent. One fluorine is cis to the C2 substituent, while the other is trans. This diastereotopicity means they will have different chemical shifts.

-

AB Quartet: These two non-equivalent fluorine atoms will couple to each other with a large geminal coupling constant (²JFF), typically in the range of 220-260 Hz for gem-difluoroalicyclics. This results in a characteristic pattern known as an "AB quartet," which consists of two doublets.

-

Coupling to Protons (JHF): Each fluorine signal will be further split by coupling to the adjacent protons on C3 and C5. The vicinal ³JHF couplings to the C3 protons and the geminal ²JHF couplings to the C5 protons will add complexity to the AB quartet, often making each of the four main lines appear as a multiplet. Running a proton-decoupled ¹⁹F NMR experiment is a critical step to simplify the spectrum to a clean AB quartet, allowing for the direct measurement of δFₐ, δFₑ, and ²JFF.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, interpretable data is paramount. The following protocol represents a robust, self-validating methodology for the characterization of the title compound.

Rationale for Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common, non-polar aprotic solvent suitable for many organic molecules. For compounds with potential hydrogen bonding, or for temperature-dependent studies, a polar aprotic solvent like DMSO-d₆ may be used. Solvent choice can influence chemical shifts, particularly for the N-H proton and fluorine atoms.[5][7]

-

Concentration: A moderate concentration (5-10 mg in 0.6 mL) is chosen to ensure good signal-to-noise in a reasonable time without causing significant line broadening or shifts due to aggregation.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for ¹H NMR. For ¹⁹F NMR, no internal standard is typically added; spectra are referenced externally to a known standard like CFCl₃ (0 ppm).

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is advantageous as it increases chemical shift dispersion, simplifying the analysis of complex, overlapping multiplets.

Step-by-Step Acquisition Workflow:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

-

Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment (e.g., Bruker's zg30). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer probe to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for simplifying the spectrum and accurately determining the geminal F-F coupling.

-

Acquire a second, proton-coupled ¹⁹F NMR spectrum to observe the H-F coupling constants.

-

Reference the spectrum appropriately (e.g., relative to an external CFCl₃ standard).

-

The logical flow of this experimental design is visualized in the diagram below.

Caption: Diagram 1: A workflow for the complete NMR characterization of the title compound.

Data Interpretation and Structural Assignment

Based on the principles outlined above and data from analogous structures, the following is a representative interpretation of the NMR data for 4,4-Difluoro-2-(methoxymethyl)pyrrolidine.

Analysis of the ¹H NMR Spectrum

The protons on the pyrrolidine ring will exhibit complex splitting patterns due to geminal (H-C-H), vicinal (H-C-C-H), and heteronuclear (H-C-F, H-C-C-F) couplings. For instance, each of the diastereotopic H3 protons would be expected to be a doublet of doublets of triplets (ddt), arising from geminal coupling to H3', vicinal coupling to H2, and vicinal couplings to the two different C4 fluorine atoms.

Analysis of the ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is the most informative for visualizing the fluorine environment. It will show a classic AB quartet, confirming the diastereotopicity of the two fluorine atoms. From this spectrum, the chemical shifts of the axial (Fₐₓ) and equatorial (Fₑq) fluorines and their geminal coupling constant (²JFF) can be directly measured. The proton-coupled spectrum will show additional fine structure on each of the four lines of the AB quartet, which can be analyzed to determine the various ²JHF and ³JHF coupling constants.

Summary of Spectroscopic Data

The following table summarizes the predicted quantitative NMR data for 4,4-Difluoro-2-(methoxymethyl)pyrrolidine. Actual values may vary slightly depending on the solvent and experimental conditions.[1][4][8][9][10]

| Position | Nucleus | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | ¹H | 1.5 - 3.0 | br s | - |

| C2-H | ¹H | ~3.5 - 3.8 | m | ³JHH(H2,H3) |

| C3-H ₂ | ¹H | ~2.0 - 2.5 | m | ²JHH, ³JHH, ³JHF |

| C5-H ₂ | ¹H | ~3.0 - 3.4 | m | ²JHH, ²JHF |

| -CH ₂-O- | ¹H | ~3.6 - 3.9 | m (ABq) | ²JHH, ³JHH |

| -O-CH ₃ | ¹H | ~3.35 | s | - |

| C4-F ₂ | ¹⁹F | -90 to -110 | ABq | ²JFF ≈ 230-250 |

| C4-F ₂ (coupled) | ¹⁹F | -90 to -110 | m | ²JFF, ²JHF, ³JHF |

Conclusion

The comprehensive characterization of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine requires a synergistic application of ¹H and ¹⁹F NMR spectroscopy. The stereocenter at C2 induces diastereotopicity in both the adjacent protons and the geminal fluorine atoms, leading to complex but highly informative spectra. A systematic approach involving both proton-coupled and -decoupled ¹⁹F experiments is essential for the unambiguous assignment of all signals and the measurement of key coupling constants. The detailed analysis presented in this guide provides a robust framework for scientists to confidently elucidate the structure of this and other similarly complex fluorinated heterocyclic molecules, ensuring the highest degree of scientific integrity in drug discovery and development programs.

References

-

Li, M., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

-

Roberts, J. D. (1969). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society. [Link]

-

Christe, K. O., et al. (2002). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. Inorganic Chemistry. [Link]

-

Christe, K. O., et al. (2002). Are 19F NMR Shifts a Measure for the Nakedness of Fluoride Ions?. Defense Technical Information Center. [Link]

-

Tormena, C. F., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Ito, H., et al. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. Organic Letters. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0295153). [Link]

-

Flynn, M. P., & Brey, W. S. (1967). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Zhang, X., et al. (2018). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. [Link]

-

Crimmin, M. R., et al. (2010). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions. [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

-

ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. biophysics.org [biophysics.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Conformational analysis of gem-difluorinated pyrrolidine rings

Title: Structural Dynamics of gem-Difluorinated Pyrrolidines: A Guide to Stereoelectronic Control

Executive Summary

The introduction of gem-difluoromethylene (

This guide dissects the interplay between the fluorine gauche effect , dipolar repulsions , and hyperconjugation that dictate the ring pucker (

Stereoelectronic Principles: The Forces at Play

To control the pyrrolidine ring, one must master the forces distorting it. The planar conformation of pyrrolidine is energetically disfavored due to eclipsing interactions. The ring relieves this strain by puckering into "envelope" conformations.

The Gauche Effect

In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer, defying steric logic.[1] In pyrrolidines, this effect manifests through the alignment of the C–F bond with adjacent C–H or C–N bonds.

-

Mechanism: The primary driver is hyperconjugation: the donation of electron density from a filled

(or -

Vector: This interaction is maximized when the donor and acceptor bonds are anti-periplanar .

Dipolar & Electrostatic Interactions[2]

-

Amine Basicity: The strong electron-withdrawing nature of the

group significantly depresses the pKa of the pyrrolidine nitrogen (typically by 2.0–3.5 log units compared to proline). This alters hydrogen bond donor capability and salt-bridge formation. -

Dipole Orientation: In gem-difluoro systems, the large molecular dipole moment of the

group interacts with the amide dipole (in peptides), influencing the cis/trans ratio of the preceding peptide bond.

Conformational Landscapes: 3,3- vs. 4,4-Difluorination

The position of the

| Feature | 3,3-Difluoropyrrolidine | 4,4-Difluoropyrrolidine |

| Dominant Pucker | Fluxional / | |

| Electronic Driver | Fluorines at C3 are vicinal to the Nitrogen. The gauche effect between N and F is competing with strong dipolar repulsion between the N-lone pair and C-F bonds. | Fluorines at C4 are remote from the Nitrogen. The conformation is driven by |

| Amine pKa | Drastic reduction (inductive effect is proximal). | Moderate reduction (inductive effect is distal). |

| Peptide Bond | Favors trans amide rotamer due to steric clash in cis. | Mimics the conformational behavior of 4(R)-fluoroproline but with greater flexibility. |

Visualization: Stereoelectronic Pathway

The following diagram illustrates the orbital interactions driving these conformations.

Caption: The hyperconjugative pathway (

Analytical Triangulation

Relying on a single method for conformational analysis is prone to error due to the rapid equilibrium of pyrrolidine rings. A "triangulation" approach is required.

NMR Spectroscopy ( Analysis)

The vicinal proton-fluorine coupling constants (

-

Protocol: Measure

in a non-coordinating solvent ( -

Diagnostic Values:

-

(Syn-periplanar):

-

(Gauche):

-

(Anti-periplanar):

-

(Syn-periplanar):

-

Note: In gem-difluoro systems, you will observe a complex multiplet. Decoupling experiments (e.g.,

NMR) are essential to simplify the splitting patterns for accurate

X-Ray Crystallography

While definitive, crystal packing forces can distort the ring into a conformation that is not dominant in solution.

-

Best Practice: Use X-ray data to define the absolute stereochemistry and bond lengths, but do not assume the ring pucker is identical in solution. Compare the C–C–C–N torsion angles with DFT predictions.

Computational Modeling (DFT)

Density Functional Theory (DFT) is required to calculate the energy barrier between the endo and exo puckers.

-

Recommended Level of Theory: M06-2X/6-311++G(d,p) or

B97X-D. These functionals account for dispersion forces which are critical in halogenated systems. -

Solvation Model: Use SMD or CPCM (e.g., water or chloroform) to match your NMR solvent. Gas-phase calculations often overemphasize intramolecular H-bonds that do not exist in water.

Experimental Protocols

Synthesis of 4,4-Difluoropyrrolidine Derivatives

This protocol describes the deoxofluorination of a 4-ketoproline derivative, the most robust route to access the 4,4-difluoro scaffold.

Reagents:

-

N-Boc-4-oxo-L-proline methyl ester (Starting Material)

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Dichloromethane (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 equiv) in anhydrous DCM (

M). -

Addition: Cool the solution to

C. Add DAST (2.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass. -

Reaction: Stir at

C for 1 hour, then allow to warm to room temperature (RT) and stir for 12–16 hours. -

Quench: Cool back to

C. Quench carefully with saturated aqueous -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc). The gem-difluoro product is typically less polar than the ketone.

Analytical Workflow for Conformational Assignment

Caption: Integrated workflow combining NMR spectroscopy and DFT computation for robust conformational assignment.

Case Study: Impact on Potency

In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, replacing a standard proline with 4,4-difluoroproline often results in:

-

Increased Metabolic Stability: The C4 position is blocked from oxidative metabolism (P450).

-

Potency Maintenance: Unlike 4-phenyl-proline (steric clash), the 4,4-difluoro group is isosteric enough to fit the S1 pocket, while the electron-withdrawing effect increases the electrophilicity of the nitrile "warhead" (in vildagliptin analogs), improving covalent capture of the enzyme.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Raines, R. T., et al. (2005). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Protein Science. Link

-

Linclau, B., et al. (2012). The fluorine gauche effect in organic synthesis and molecular design. Beilstein Journal of Organic Chemistry. Link

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free fluorination of heterocyclic compounds. Organic Letters. (Reference for DAST protocols). Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2][3] Beilstein Journal of Organic Chemistry. Link

Sources

The Strategic Introduction of Fluorine: A Technical Guide to Stereoelectronic Effects in Pyrrolidine Scaffolds

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and the basicity of the ring nitrogen are critical determinants of biological activity. The introduction of fluorine, the most electronegative element, into this scaffold is a powerful strategy to modulate these properties with surgical precision. This in-depth technical guide explores the profound stereoelectronic effects of fluorine substitution on the pyrrolidine ring. We will dissect the underlying principles of these effects, provide field-proven experimental methodologies for their study, and showcase their application in modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize the pharmacokinetic and pharmacodynamic profiles of pyrrolidine-containing molecules.

Introduction: The Power of Fluorine in a Privileged Scaffold

The five-membered saturated heterocycle, pyrrolidine, is a cornerstone of numerous biologically active molecules, including the proteinogenic amino acid proline.[1][2] Its non-planar, puckered conformations and the Lewis basicity of the endocyclic nitrogen atom are pivotal for molecular recognition and interaction with biological targets.[3] However, these properties are often a double-edged sword, leading to challenges such as metabolic instability and suboptimal binding affinities.

The strategic incorporation of fluorine into the pyrrolidine scaffold offers a sophisticated solution to these challenges.[4] Fluorine's unique combination of small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity (Pauling scale value of 3.98) allows it to exert powerful stereoelectronic effects without introducing significant steric bulk.[5][6] These effects, primarily the gauche and anomeric effects, can be harnessed to:

-

Control Ring Conformation: Pre-organize the pyrrolidine ring into a desired pucker, which can enhance binding to a target protein.[1][7]

-

Modulate Basicity (pKa): Fine-tune the pKa of the pyrrolidine nitrogen to optimize solubility, membrane permeability, and target engagement.[5][8]

-

Enhance Metabolic Stability: Block sites of oxidative metabolism by replacing a metabolically labile C-H bond with a strong C-F bond.[9][10]

-

Influence Binding Interactions: Introduce new, favorable interactions with protein targets through the polarized C-F bond.

This guide will provide a comprehensive overview of these effects, supported by experimental data and protocols, to empower researchers to rationally design and synthesize fluorinated pyrrolidine scaffolds with enhanced drug-like properties.

Conformational Control: The Gauche and Anomeric Effects in Action

The non-planar nature of the pyrrolidine ring leads to a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. The introduction of a fluorine atom can dramatically shift this equilibrium by introducing powerful stereoelectronic interactions.

The Gauche Effect in 3- and 4-Fluoropyrrolidines

The most significant stereoelectronic interaction governing the conformation of 3- and 4-fluoropyrrolidines is the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (a 60° dihedral angle) to an adjacent electron-withdrawing group, such as the pyrrolidine nitrogen.[3][11] This preference is attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital (σ) and the C-F anti-bonding orbital (σ*).[12]

The stereochemistry of the fluorine atom dictates the preferred ring pucker:

-

(4R)-Fluoroproline (and its derivatives) favors a Cγ-exo pucker. In this conformation, the fluorine atom is in a pseudo-axial position, gauche to the ring nitrogen.[1][2]

-

(4S)-Fluoroproline (and its derivatives) favors a Cγ-endo pucker. Here, the fluorine is in a pseudo-equatorial position, again maintaining a gauche relationship with the nitrogen.[1][2]

This conformational control is not merely a theoretical curiosity; it has profound implications for biological activity. For instance, in collagen, where proline residues are abundant, the strategic placement of (2S,4R)-4-fluoroproline (Flp) or (2S,4S)-4-fluoroproline (flp) can either stabilize or destabilize the triple helix, depending on the position.[7] This dichotomous effect arises from the pre-organization of the main-chain dihedral angles by the fluorine-induced ring pucker.[7]

Caption: Fluorine-induced pyrrolidine ring puckering.

The Anomeric Effect in 2-Fluoropyrrolidines

When fluorine is positioned at the C2 (α) position, a different stereoelectronic interaction, the anomeric effect , comes into play. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) to occupy an axial position. This preference is driven by a stabilizing hyperconjugative interaction between the lone pair of the nitrogen (nN) and the anti-bonding orbital of the C-F bond (σCF).[13][14] This nN → σCF interaction imparts a strong conformational bias.[13][14]

Modulation of Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly influences the basicity of the pyrrolidine nitrogen. Introducing fluorine at the β- or γ-position generally results in a substantial decrease in the pKa of the conjugate acid.[5][8] This modulation of basicity is a critical tool in drug design, as it can be used to:

-

Improve Membrane Permeability: By reducing the pKa, the proportion of the neutral, more lipophilic form of the amine at physiological pH (7.4) is increased, which can enhance passive diffusion across cell membranes.

-

Optimize Target Binding: The charge state of the pyrrolidine nitrogen is often crucial for ionic interactions with the target protein. Fine-tuning the pKa can ensure optimal binding affinity.

-

Reduce Off-Target Effects: For instance, reducing the basicity of amines can mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity.[15]

| Compound | Position of Fluorine | pKa | ΔpKa (vs. Pyrrolidine) | Reference |

| Pyrrolidine | - | ~11.3 | 0 | [16] |

| 3-Fluoropyrrolidine | 3 | ~9.5-10.0 | -1.3 to -1.8 | [8][17] |

| 3,3-Difluoropyrrolidine | 3,3 | ~7.0-7.5 | -3.8 to -4.3 | [17] |

Table 1: Effect of Fluorination on the pKa of Pyrrolidine. (Note: Exact pKa values can vary depending on the experimental conditions and the presence of other substituents.)

Enhancing Metabolic Stability

A common liability of pyrrolidine-containing drugs is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][18] The introduction of fluorine at a metabolically labile position can effectively block this metabolic pathway due to the high strength of the C-F bond compared to the C-H bond.[9][10]

However, the effect of fluorination on metabolic stability is not always straightforward. Blocking one metabolic hotspot can sometimes lead to "metabolic switching," where metabolism is redirected to another susceptible position on the molecule.[18] Therefore, a thorough understanding of the molecule's metabolic profile is essential for the rational design of fluorinated analogs.

Experimental Protocols

Synthesis of Fluorinated Pyrrolidines

A variety of synthetic methods have been developed to access fluorinated pyrrolidines. The choice of method depends on the desired position and stereochemistry of the fluorine atom(s).

Protocol 1: Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline [13]

This protocol involves the inversion of stereochemistry at the C4 position via an SN2 reaction with a fluoride source.

-

Protection: Protect the amine and carboxylic acid of (2S,4R)-4-hydroxyproline (Hyp-OH). For example, Boc protection of the amine and methyl esterification of the acid.

-

Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group. A common method is tosylation or triflation. For example, react the protected Hyp-OH with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C).

-

Fluorination: Displace the leaving group with a fluoride salt. Tetra-n-butylammonium fluoride (TBAF) is a commonly used fluoride source. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).

-

Deprotection: Remove the protecting groups to yield the final product. For example, acid-catalyzed hydrolysis (e.g., with HCl) can be used to remove the Boc and methyl ester groups.

Caption: Synthetic workflow for (4S)-Fluoroproline.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a highly sensitive technique for characterizing fluorinated compounds. The large chemical shift dispersion of ¹⁹F provides excellent resolution, and the chemical shift is highly sensitive to the local electronic environment.[19][20]

-

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment is invaluable for determining the through-space proximity of fluorine and hydrogen atoms, which provides crucial information for conformational analysis.[12][21]

-

³J(H,F) and ³J(H,H) Coupling Constants: These scalar coupling constants, obtained from ¹H and ¹⁹F NMR spectra, are related to the dihedral angles between the coupled nuclei and can be used to determine the ring pucker.[21]

X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of fluorinated pyrrolidines, allowing for precise measurement of bond lengths, bond angles, and dihedral angles.[8][21] This data is crucial for validating the conformational preferences predicted by other methods.

Case Study: Fluorinated Pyrrolidines in Drug Discovery

The principles outlined in this guide have been successfully applied in the development of numerous drugs and clinical candidates.

Upadacitinib (Rinvoq®): This Janus kinase (JAK) inhibitor, approved for the treatment of rheumatoid arthritis, features a pyrrolidine carboxamide moiety. While not directly fluorinated on the pyrrolidine ring itself, the synthesis of a key intermediate involves a fluorinated pyrrolidine derivative, highlighting the importance of these building blocks in complex molecule synthesis.[22]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A series of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes have been developed based on a 3-fluoropyrrolidine scaffold.[23] The fluorine atom was introduced to enhance metabolic stability and optimize pharmacokinetic properties.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the pyrrolidine scaffold is a mature and powerful strategy in modern drug discovery. The stereoelectronic effects of fluorine provide a predictable means to control conformation, modulate basicity, and enhance metabolic stability. As our understanding of these effects deepens and new synthetic methodologies emerge, we can expect to see an even greater proliferation of fluorinated pyrrolidines in the next generation of therapeutics. The continued development of sophisticated analytical techniques, such as advanced NMR methods and computational modeling, will further empower researchers to rationally design these unique and valuable molecules.

References

-

Combettes, L. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 49(12), 2736–2745. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(2), 341–359. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein journal of organic chemistry, 20, 1572–1579. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Request PDF. [Link]

-

Scott, J. D., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & medicinal chemistry letters, 23(1), 281–285. [Link]

-

Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Verhoork, S. J. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6031–6042. [Link]

-

Verhoork, S. J. C., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical communications (Cambridge, England), 54(33), 4153–4156. [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

-

Zhou, Y., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Acta pharmaceutica Sinica. B, 10(11), 2156–2179. [Link]

-

Silva, A. F. C., et al. (2024). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(2), 341–359. [Link]

-

Grygorenko, O. O., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. [Link]

-

Berger, F., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Medicinal chemistry research, 31(7), 1179–1196. [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Campbell, N. H., et al. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & biomolecular chemistry, 9(5), 1328–1331. [Link]

-

Wright, S. W., et al. (2007). (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine Inhibitors of Dipeptidyl Peptidase IV: Synthesis, in Vitro, in Vivo, and X-ray Crystallographic Characterization. Bioorganic & medicinal chemistry letters, 17(20), 5638–5642. [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

-

Koppel, I. A., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). University of Tartu. [Link]

-

Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules (Basel, Switzerland), 28(9), 3704. [Link]

-

Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

-

Verhoork, S. J. C. (2024). The Synthesis of Fluorinated Proline Analogues. University of Southampton. [Link]

-

Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs. [Link]

-

Gurbych, O., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. [Link]

-

Kavanagh, P. V., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData, 10(2), x240019. [Link]

-

Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Request PDF. [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules;A Physical Organic Chemistry Perspective. OiPub. [Link]

-

Kubyshkin, V., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of biomolecular NMR, 75(1), 1–11. [Link]

-

Kopchuk, D. S., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

-

Gurbych, O., et al. (2024). Key compounds of this work shown in the LogP–pKa(H) plot along with... ResearchGate. [Link]

-

Kavanagh, P. V., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData, 10(2), x240019. [Link]

-

Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370. [Link]

-

University of Wisconsin-Madison. (2017). Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 8. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. biophysics.org [biophysics.org]

- 21. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 23. (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine inhibitors of dipeptidyl peptidase IV: synthesis, in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4-difluoro-2-(methoxymethyl)pyrrolidine from 4-oxoproline

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorinated pyrrolidines, in particular, are valuable building blocks in the synthesis of a wide range of pharmaceuticals.[1][2] This guide provides a comprehensive overview of a synthetic route to 4,4-difluoro-2-(methoxymethyl)pyrrolidine, a chiral building block with significant potential in drug discovery, starting from the readily available 4-oxoproline.[3]

This synthesis involves a multi-step process, including protection of the starting material, a key fluorination step, reduction of the ester, and subsequent O-methylation. Each step will be discussed in detail, including the rationale behind the choice of reagents and reaction conditions, as well as established protocols.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4,4-difluoro-2-(methoxymethyl)pyrrolidine begins by disconnecting the methoxy group, leading back to the corresponding alcohol, 4,4-difluoro-2-(hydroxymethyl)pyrrolidine. This alcohol can be envisioned as the reduction product of the corresponding carboxylic acid or ester. The geminal difluoride functionality points to a fluorination reaction of a ketone, in this case, a protected 4-oxoproline derivative. This leads back to a suitably protected 4-oxoproline ester as the starting material.

Target [label="4,4-difluoro-2-(methoxymethyl)pyrrolidine"]; Alcohol [label="4,4-difluoro-2-(hydroxymethyl)pyrrolidine"]; Ester [label="Protected 4,4-difluoro-2-pyrrolidinecarboxylate"]; Ketone [label="Protected 4-oxo-L-proline Ester"]; Start [label="4-Oxo-L-proline"];

Target -> Alcohol [label="O-Methylation"]; Alcohol -> Ester [label="Reduction"]; Ester -> Ketone [label="Geminal Difluorination"]; Ketone -> Start [label="Protection & Esterification"]; }

Retrosynthetic analysis of the target molecule.

Step 1: Protection and Esterification of 4-Oxoproline

The initial step involves the protection of both the secondary amine and the carboxylic acid functionalities of 4-oxoproline. This is crucial to prevent unwanted side reactions in the subsequent fluorination and reduction steps. A common strategy is to first protect the nitrogen, followed by esterification of the carboxylic acid.

Rationale for Protection:

-

N-Protection: The secondary amine is nucleophilic and can react with the fluorinating agent. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group, which is stable under the conditions of the subsequent reactions and can be removed by hydrogenolysis. Another option is the tert-butyloxycarbonyl (Boc) group.

-

O-Esterification: The carboxylic acid needs to be converted to an ester to prevent it from reacting with the reducing agent in a later step. A benzyl ester is often chosen as it can be deprotected simultaneously with the Cbz group via hydrogenolysis. Methyl or ethyl esters are also viable alternatives.

An improved synthesis of 4,4-difluoro-L-proline has been described starting from Z-4-keto-L-proline benzyl ester.[4]

Experimental Protocol: Synthesis of N-Cbz-4-oxoproline Benzyl Ester

-

N-Protection: To a solution of 4-oxoproline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium carbonate. Cool the mixture in an ice bath and slowly add benzyl chloroformate. Stir the reaction mixture overnight at room temperature.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Esterification: Dissolve the N-Cbz-4-oxoproline in a solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), followed by benzyl alcohol. Stir the reaction at room temperature until completion.

-

Purification: Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

| Reagent/Parameter | Value/Condition |

| Starting Material | 4-Oxoproline |

| N-Protecting Agent | Benzyl Chloroformate |

| Esterifying Agent | Benzyl Alcohol, DCC, DMAP |

| Solvent | Dioxane/Water, DCM |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 80-90% |

Step 2: Geminal Difluorination of the Ketone

The key transformation in this synthesis is the conversion of the ketone at the C4 position to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this purpose.[5][6]

Mechanism of DAST Fluorination:

The reaction of a ketone with DAST proceeds through the initial formation of a fluoro-oxasulfurane intermediate. This is followed by the elimination of diethylaminosulfuryl fluoride and the formation of an oxocarbenium ion. A fluoride ion then attacks the carbocation to form the geminal difluoride.[7]

Ketone [label="N-Protected 4-Oxoproline Ester"]; DAST [label="DAST (Et₂NSF₃)"]; Intermediate1 [label="Fluoro-oxasulfurane Intermediate"]; Intermediate2 [label="Oxocarbenium Ion"]; Product [label="N-Protected 4,4-Difluoropyrrolidine Ester"];

Ketone -> Intermediate1 [label="+ DAST"]; Intermediate1 -> Intermediate2 [label="- Et₂NS(O)F"]; Intermediate2 -> Product [label="+ F⁻"]; }

Simplified mechanism of DAST fluorination.

Experimental Protocol: Fluorination with DAST

Safety Note: DAST is toxic and corrosive, and it can decompose violently upon heating. It should be handled with extreme care in a well-ventilated fume hood, and reactions should be conducted behind a blast shield.[5]

-

Dissolve the N-Cbz-4-oxoproline benzyl ester in a dry, inert solvent such as dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DAST in the same solvent to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.[7]

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reagent/Parameter | Value/Condition |

| Substrate | N-Cbz-4-oxoproline Benzyl Ester |

| Fluorinating Agent | DAST |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78°C to Room Temperature |

| Typical Yield | 40-50%[7] |

Step 3: Reduction of the Ester to a Primary Alcohol

The next step is the reduction of the ester group at the C2 position to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[8][9]

Rationale for Reagent Choice:

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[10] LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to alcohols.[11][12]

Experimental Protocol: Reduction with LiAlH₄

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve the N-protected 4,4-difluoropyrrolidine ester in dry THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture back down in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry the solution over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. This product is often pure enough for the next step, but can be purified by chromatography if necessary.

| Reagent/Parameter | Value/Condition |

| Substrate | N-Protected 4,4-Difluoropyrrolidine Ester |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |